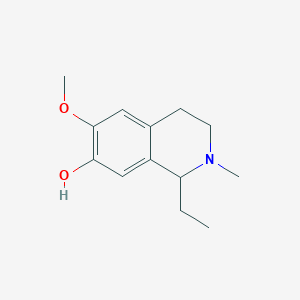
6-Fluoro-5-nitroquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3 and a molecular weight of 220.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroquinoline-2-carbaldehyde typically involves the nitration of 6-fluoroquinoline followed by formylation. The nitration process introduces a nitro group at the 5-position of the quinoline ring, while the formylation introduces an aldehyde group at the 2-position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
6-Fluoro-5-nitroquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 6-Fluoro-5-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-5-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-5-nitroquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and biological pathways involving quinoline derivatives.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, which may result in different biological activities.
5-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
6-Fluoro-5-aminoquinoline-2-carbaldehyde: The amino group can lead to different chemical and biological properties compared to the nitro group.
Uniqueness
6-Fluoro-5-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H5FN2O3 |
|---|---|
分子量 |
220.16 g/mol |
IUPAC名 |
6-fluoro-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9-7(10(8)13(15)16)2-1-6(5-14)12-9/h1-5H |
InChIキー |
QUSZCEVMDLYMIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


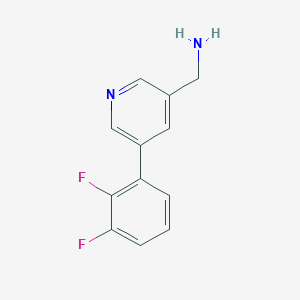
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)
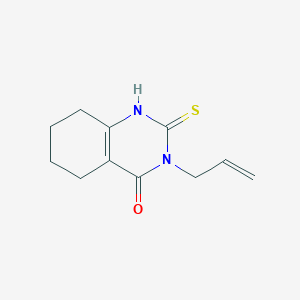


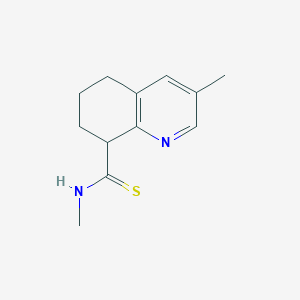



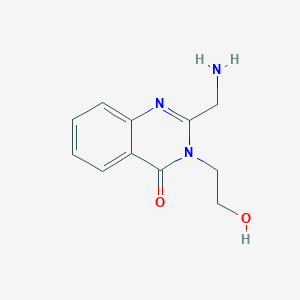
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)
